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Executive Summary
Farnesyltransferase inhibitors (FTIs) are a class of compounds that block the farnesylation of

proteins, a critical post-translational modification that facilitates protein membrane association

and subsequent signaling activity. Initially developed as anti-cancer agents to target the

oncoprotein Ras, FTIs have shown limited success in that domain but are now being

repurposed for a range of other disorders, including neurodegenerative diseases.[1][2] This is

due to the growing understanding that farnesylation is crucial for the function of multiple

proteins implicated in neurodegenerative pathways, such as tau, α-synuclein, and progerin.

This guide provides a comprehensive overview of the mechanism of action, preclinical and

clinical data, and key experimental protocols related to the application of FTIs in

neurodegenerative disease research.

The Core Mechanism: Protein Farnesylation and its
Inhibition
Protein farnesylation is a type of prenylation, a post-translational modification where a 15-

carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within a C-terminal

"CaaX box" motif of a target protein. This reaction is catalyzed by the enzyme
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farnesyltransferase (FTase).[3][4] The addition of this hydrophobic farnesyl group is essential

for anchoring proteins to cellular membranes, a prerequisite for their participation in signaling

cascades.[5][6]

FTIs are small molecules designed to competitively inhibit FTase, thereby preventing the

farnesylation and subsequent membrane localization of its target proteins.[7][8] This disrupts

their downstream signaling functions. While Ras was the initial target, it is now clear that FTIs

affect a wide array of farnesylated proteins, leading to their therapeutic potential in diverse

pathologies.[1][9]
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Caption: The process of protein farnesylation and its inhibition by FTIs.

Signaling Pathways in Neurodegeneration Targeted
by FTIs
FTIs modulate several signaling pathways relevant to the pathology of neurodegenerative

diseases, primarily by promoting the clearance of toxic protein aggregates and reducing

neuroinflammation.

The Rhes-Lysosome Pathway in Tauopathies
In tauopathies such as Alzheimer's disease, the accumulation of hyperphosphorylated tau

protein is a key pathological hallmark.[10] A novel regulatory pathway for tau degradation

involves the farnesylated GTPase, Rhes.[10][11] Inhibition of FTase by the FTI lonafarnib

reduces farnesylated Rhes, leading to its degradation. This, in turn, activates lysosomes, the

cellular machinery responsible for clearing protein aggregates, resulting in enhanced

degradation of pathological tau.[10][11]
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Caption: Lonafarnib-mediated inhibition of Rhes farnesylation enhances tau degradation.

Autophagy Rescue in Parkinson's Disease
In Parkinson's disease (PD), impaired autophagy contributes to the accumulation of α-

synuclein. The SNARE protein ykt6 is essential for lysosomal function, and its farnesylation

state is critical.[12] In PD patient-derived neurons, farnesyltransferase activity is increased,

leading to altered ykt6 localization and impaired autophagic-lysosomal fusion.[12] The FTI
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LNK-754 has been shown to reduce ykt6 farnesylation, promote its proper localization from the

cytosol to the membrane, and rescue autophagy, thereby reducing pathological α-synuclein

levels.[12]
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Caption: LNK-754 rescues autophagy in Parkinson's disease models via ykt6.

The PARIS Conundrum in Parkinson's Disease
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The role of FTIs in Parkinson's disease is complex. The protein PARIS (parkin-interacting

substrate) represses the expression of PGC-1α, a key regulator of mitochondrial biogenesis.

[13] Recent studies show that farnesylation of PARIS by the natural compound farnesol

prevents it from repressing PGC-1α, suggesting a neuroprotective mechanism.[13] This raises

a critical question: could FTIs, by preventing PARIS farnesylation, inadvertently exacerbate

neurodegeneration? This contrasts with the beneficial effects seen on autophagy and highlights

the need for careful target validation.[14]

Ras/Rho Signaling and Neuroinflammation
The Ras superfamily of small GTPases, which includes Ras and Rho proteins, are key

regulators of cellular signaling and are well-known substrates for FTase.[15][16] In the central

nervous system, inhibiting the prenylation and activation of Rho GTPases can reduce Aβ-

induced neuroinflammation.[17] The FTI farnesylthiosalicylic acid (FTS) has been shown to

reduce levels of proinflammatory factors and microglial activation in mouse models of

Alzheimer's disease, partly by inhibiting Galectin-3 and downstream Toll-like receptor (TLR)

signaling.[18][19]

Applications in Specific Neurodegenerative
Diseases
Alzheimer's Disease and Other Tauopathies
FTIs are emerging as a promising therapeutic strategy for AD and related tauopathies.[1]

FTase and its downstream signaling are upregulated in postmortem AD brains.[1][20]

Lonafarnib: In the rTg4510 mouse model of tauopathy, lonafarnib treatment reduced brain

atrophy, tau inclusions, and microgliosis.[10][11]

LNK-754: This FTI attenuates axonal dystrophy and reduces amyloid pathology in AD mouse

models.[1]

Tipifarnib: In vitro studies using SH-SY5Y neuroblastoma cells showed that tipifarnib can

modulate AD-related pathways.[20]

Hutchinson-Gilford Progeria Syndrome (HGPS)
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While not a classic neurodegenerative disease, HGPS is a fatal premature aging syndrome

that serves as a powerful proof-of-concept for FTI therapy. HGPS is caused by a mutation in

the LMNA gene, leading to the production of a farnesylated, toxic protein called progerin.[7][21]

The FTI lonafarnib prevents progerin farnesylation, blocking its localization to the nuclear

membrane and ameliorating disease phenotypes.[21][22] In 2020, lonafarnib was FDA-

approved to reduce the risk of mortality in HGPS, making it a landmark success for FTI-based

therapies.[23][24]

Quantitative Data Summary
The following tables summarize key quantitative outcomes from preclinical and clinical studies

of FTIs.

Table 1: Efficacy of Lonafarnib in a Clinical Trial for HGPS

Outcome
Measure

Lonafarnib
Treatment
Group

Untreated
Control Group

Follow-up
Period

Citation(s)

Mortality Rate 3.7% 33.3% 2.2 years [23]

Inhibition of HDJ-

2 Farnesylation

52% of patients

showed inhibition

(range: 10.2–

35.7%)

N/A >2 years [7]

Primary

Outcome

Achieved

improved rate of

weight gain

N/A >2 years [25]

| Cardiovascular Improvement | Improved carotid-femoral pulse wave velocity | N/A | >2 years |

[25] |

Table 2: Preclinical Efficacy of FTIs in Neurodegeneration Models
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FTI Model Disease Key Finding(s) Citation(s)

Lonafarnib rTg4510 mice Tauopathy

Reduced brain
atrophy, tau
inclusions, tau
sumoylation,
and
ubiquitination.

[10][11]

LNK-754 APP/PS1 mice
Alzheimer's

Disease

Attenuated

axonal dystrophy

and reduced

amyloid

pathology.

[1]

LNK-754 PD patient iPSn
Parkinson's

Disease

Rescued

autophagic-

lysosomal fusion

and reduced

pathologic α-

synuclein.

[12]

| FTS | Aβ₁₋₄₂ injected mice | Alzheimer's Disease | Reduced levels of proinflammatory factors

and microglial activation. |[18][19] |

Experimental Protocols
Detailed methodologies are crucial for the evaluation of FTIs. Below are protocols for key

assays.

Fluorimetric Farnesyltransferase Activity Assay
This protocol describes a high-throughput, non-radioactive method to measure FTase activity,

often used for inhibitor screening.[3][4][26]
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Start

1. Equilibrate all reagents
(Assay Buffer, Substrate, TCEP)

to room temperature.

2. Add 5 µL of sample
(containing FTase or FTI)
to 384-well black plate.

3. Prepare fresh Working Reagent (WR):
Mix Assay Buffer, Dansyl-peptide

Substrate, and TCEP.

4. Add 25-30 µL of WR
to each well.

5. Mix gently by tapping plate.

6. Read initial fluorescence (T=0)
at λex/em = 340/550 nm.

7. Incubate at room temperature
for 60 minutes.

8. Read final fluorescence (T=60)
at λex/em = 340/550 nm.

End

Click to download full resolution via product page

Caption: Workflow for a fluorimetric farnesyltransferase (FTase) activity assay.
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Methodology:

Reagent Preparation: All components, including assay buffer, farnesyl pyrophosphate (FPP),

and a dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS), are brought to room

temperature.[26][27] The assay is performed in black flat-bottom 384-well plates to minimize

background fluorescence.[26]

Sample Addition: Transfer 5 µL of the sample containing FTase enzyme or the test inhibitor

to each well.

Working Reagent: Prepare a fresh working reagent for all wells. For each reaction, this

typically includes Assay Buffer, the dansyl-peptide substrate, and a reducing agent like

TCEP.[26]

Reaction Initiation: Add the working reagent to all wells to start the reaction.

Measurement: The fluorescence intensity is measured immediately (time 0) and after a set

incubation period (e.g., 60 minutes) at an excitation wavelength of ~340 nm and an emission

wavelength of ~550 nm.[3][26] The increase in fluorescence corresponds to the farnesylation

of the dansyl-peptide, as the local environment of the dansyl group becomes more

hydrophobic.[28] FTI activity is measured by the reduction in this fluorescence signal.[4]

Assessing FTI Efficacy in Neuronal Cell Culture
This protocol outlines a general method for treating neuronal cells with an FTI and assessing

downstream effects.

Methodology:

Cell Culture: Human neuroblastoma SH-SY5Y cells or induced pluripotent stem cell-derived

neurons (iPSn) are cultured in appropriate growth media.[12][20]

FTI Treatment: The FTI of interest (e.g., 1 µM tipifarnib) or a vehicle control (DMSO) is

added to the culture medium.[20] Cells are incubated for a specified period, typically 24-48

hours, to allow for target engagement and downstream effects.
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Cell Lysis: After incubation, cells are harvested in a lysis buffer (e.g., PBS with 1% Triton X-

100) supplemented with protease and phosphatase inhibitor cocktails.[20]

Biomarker Analysis (Western Blot):

Target Engagement: To confirm FTI activity, lysates are analyzed for the farnesylation

status of a known FTase substrate, such as HDJ-2. The non-farnesylated form of HDJ-2

migrates more slowly on an SDS-PAGE gel, appearing as an upper band.[7][29]

Downstream Effects: Lysates are also probed for changes in the levels or phosphorylation

status of proteins of interest, such as total tau, phosphorylated tau, or α-synuclein.

In Vivo Administration and Assessment in Mouse
Models
This protocol describes the administration of FTIs to mouse models of neurodegeneration.
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Start: Select Mouse Model
(e.g., rTg4510, APP/PS1)

1. FTI Administration
- Oral gavage

- Drinking water
- IP injection

2. Monitor animal health,
body weight, and
FTI consumption.

3. Perform Behavioral Testing
(e.g., Morris Water Maze,

Rotarod, Open Field)

4. Euthanize animals and
collect tissues

(brain, plasma).

5. Biochemical & Histological Analysis
- Western Blot (HDJ-2, Tau, Aβ)

- Immunohistochemistry (Plaques, Tangles)
- ELISA (Cytokines)

End: Data Analysis

Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of FTIs in mouse models.

Methodology:

Animal Models: Select an appropriate transgenic mouse model that recapitulates aspects of

the human disease, such as the rTg4510 mouse for tauopathy or the APP/PS1 model for

amyloid pathology.[1][10][30]
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FTI Administration: FTIs can be administered through various routes. Administration in the

drinking water is a common, non-invasive method for chronic studies.[31] Oral gavage or

intraperitoneal (IP) injections can be used for more precise dosing.[32]

Behavioral Analysis: A battery of behavioral tests is conducted to assess cognitive and motor

functions. For example, the Morris water maze can be used to assess spatial learning and

memory in AD models.[19]

Pharmacodynamic Assessment: After the treatment period, brain and other tissues are

collected. Western blot analysis for the farnesylation status of HDJ-2 is performed to confirm

target engagement in vivo.[31]

Pathological Analysis: Brain tissue is analyzed for changes in key pathological markers. This

includes immunohistochemical staining for amyloid plaques and neurofibrillary tangles, and

biochemical quantification of Aβ, tau, or α-synuclein levels via ELISA or Western blot.[1][17]

Challenges and Future Directions
Despite the promise of FTIs, several challenges remain.

Brain Penetrance: Early-generation FTIs were not optimized for CNS targets. The

development of new, highly brain-penetrant inhibitors like LNK-754 is a critical step forward.

[33]

Target Specificity: As seen with the PARIS protein in Parkinson's disease, inhibiting FTase

can have complex and potentially opposing effects. A deeper understanding of the full

"farnesylome" in different neuronal cell types is needed to predict both therapeutic and

adverse effects.[14]

Alternative Prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively modified

by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited, creating a potential

escape mechanism.[1][34] This may be less of a concern for CNS targets like Rhes, but it

must be considered.

The future of FTI research in neurodegeneration will rely on developing novel, brain-penetrant

compounds and carefully selecting patient populations based on biomarkers that indicate a
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farnesylation-dependent disease mechanism. The success of lonafarnib in progeria provides a

clear roadmap for how a deep mechanistic understanding can lead to therapeutic success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid
pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

2. Farnesyltransferase inhibitors: an overview of the results of preclinical and clinical
investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

3. bioassaysys.com [bioassaysys.com]

4. bioassaysys.com [bioassaysys.com]

5. Protein farnesylation: implications for normal physiology, malignant transformation, and
cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Farnesyltransferase inhibitors. Preclinical development - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria
syndrome - PMC [pmc.ncbi.nlm.nih.gov]

8. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional
level - PMC [pmc.ncbi.nlm.nih.gov]

9. Farnesyltransferase inhibitors: mechanism and applications - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Farnesyl Transferase Inhibition for the Treatment of Tauopathies – Gabe Luna
[gabeluna.com]

11. biorxiv.org [biorxiv.org]

12. Impaired Autophagic-Lysosomal Fusion in Parkinson's Patient Midbrain Neurons Occurs
through Loss of ykt6 and Is Rescued by Farnesyltransferase Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b606782?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9392365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9392365/
https://pubmed.ncbi.nlm.nih.gov/14522880/
https://pubmed.ncbi.nlm.nih.gov/14522880/
https://bioassaysys.com/farnesyltransferase-activity-assay-kit/
https://bioassaysys.com/farnesyltransferase-inhibitor-screening-kit/
https://pubmed.ncbi.nlm.nih.gov/15837619/
https://pubmed.ncbi.nlm.nih.gov/15837619/
https://pubmed.ncbi.nlm.nih.gov/10667207/
https://pubmed.ncbi.nlm.nih.gov/10667207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1976355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1976355/
https://pubmed.ncbi.nlm.nih.gov/11772308/
https://pubmed.ncbi.nlm.nih.gov/11772308/
https://www.gabeluna.com/2019/04/04/farnesyl-transferase-inhibition-for-the-treatment-of-tauopathies/
https://www.gabeluna.com/2019/04/04/farnesyl-transferase-inhibition-for-the-treatment-of-tauopathies/
https://www.biorxiv.org/content/10.1101/500801v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. PARIS farnesylation prevents neurodegeneration in models of Parkinson's disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Waiting for PARIS—A Biological Target in Search of a Drug: PARIS farnesylation:
Considerations in addressing a new biological target for neuroprotection in patients with
Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

15. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC
[pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Farnesyltransferase Haplodeficiency Reduces Neuropathology and Rescues Cognitive
Function in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

18. Farnesylthiosalicylic Acid Through Inhibition of Galectin‐3 Improves Neuroinflammation in
Alzheimer Disease via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

19. Farnesylthiosalicylic Acid Through Inhibition of Galectin-3 Improves Neuroinflammation in
Alzheimer Disease via Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Protein farnesylation is upregulated in Alzheimer’s human brains and neuron-specific
suppression of farnesyltransferase mitigates pathogenic processes in Alzheimer’s model
mice - PMC [pmc.ncbi.nlm.nih.gov]

21. go.drugbank.com [go.drugbank.com]

22. A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-
Gilford progeria syndrome mutation [pubmed.ncbi.nlm.nih.gov]

23. Progeria - Wikipedia [en.wikipedia.org]

24. researchgate.net [researchgate.net]

25. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic
Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

26. bioassaysys.com [bioassaysys.com]

27. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site
Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC
[pmc.ncbi.nlm.nih.gov]

28. pubs.acs.org [pubs.acs.org]

29. The effect of the farnesyl protein transferase inhibitor SCH66336 on isoprenylation and
signalling by the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]

30. Mouse Models of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

31. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34321320/
https://pubmed.ncbi.nlm.nih.gov/34321320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072492/
https://www.researchgate.net/figure/Farnesylation-Reaction-FPTase-transfers-a-farnesyl-group-onto-the-cysteine-terminal_fig1_10612396
https://pmc.ncbi.nlm.nih.gov/articles/PMC3861644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3861644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11598744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11598744/
https://pubmed.ncbi.nlm.nih.gov/39592913/
https://pubmed.ncbi.nlm.nih.gov/39592913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314463/
https://go.drugbank.com/drugs/DB06448
https://pubmed.ncbi.nlm.nih.gov/16862216/
https://pubmed.ncbi.nlm.nih.gov/16862216/
https://en.wikipedia.org/wiki/Progeria
https://www.researchgate.net/publication/253339915_Neurologic_features_of_Hutchinson-Gilford_progeria_syndrome_after_lonafarnib_treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943677/
https://bioassaysys.com/wp-content/uploads/EFTS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488079/
https://pubs.acs.org/doi/10.1021/bc500240p
https://pmc.ncbi.nlm.nih.gov/articles/PMC1134780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1134780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3539234/
https://www.researchgate.net/figure/Administration-of-an-FTI-in-the-drinking-water-of-wild-type-mice-inhibits-protein_fig1_7293547
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


32. mdpi.com [mdpi.com]

33. researchgate.net [researchgate.net]

34. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Farnesyltransferase inhibitors for neurodegenerative
disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606782#farnesyltransferase-inhibitors-for-
neurodegenerative-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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